(4-methylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a tetrazole group and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions. This method is favored for its efficiency and high yield.
Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves the coupling of the tetrazole and benzoyl-substituted piperidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Benzyl-substituted derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between tetrazole-containing compounds and biological targets, such as enzymes or receptors.
Material Science: The compound’s stability and electronic properties may make it useful in the development of new materials, such as polymers or coatings.
Pharmaceutical Applications: Due to its potential biological activity, it may be explored for use in pharmaceuticals, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole group can act as a bioisostere for carboxylic acids, potentially mimicking their interactions with biological targets. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor blocker containing a tetrazole ring.
Candesartan: Another angiotensin II receptor blocker with a tetrazole moiety.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole compound used in cell viability assays.
Uniqueness
4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is unique due to its specific combination of a piperidine ring, a benzoyl group, and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17N5O |
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Molecular Weight |
271.32 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C14H17N5O/c1-11-5-7-18(8-6-11)14(20)12-3-2-4-13(9-12)19-10-15-16-17-19/h2-4,9-11H,5-8H2,1H3 |
InChI Key |
BSCAUPQEEGOHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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